RXFP1 receptor agonist-6

Description

Overview of the Relaxin Family Peptide Receptors (RXFP1-RXFP4)

The relaxin family of peptide hormones, which are structurally related to insulin, exert their effects by activating a group of four G protein-coupled receptors (GPCRs) designated RXFP1, RXFP2, RXFP3, and RXFP4. physiology.org These receptors mediate a wide range of physiological actions, from reproductive processes to cardiovascular regulation and tissue remodeling. guidetopharmacology.orgpatsnap.com

RXFP1, also known as Leucine-rich repeat-containing G protein-coupled Receptor 7 (LGR7), is a class A rhodopsin-like GPCR. wikipedia.orgfrontiersin.org A defining and unusual characteristic of RXFP1 is its large, multidomain extracellular ectodomain, which constitutes about half of its 757 amino acids. nih.govfrontiersin.orgrcsb.org This ectodomain is comprised of a low-density lipoprotein receptor class A (LDLa) module at the N-terminus, followed by a series of ten leucine-rich repeats (LRRs) and a linker region connecting to the seven-transmembrane (7TM) helices. nih.govrcsb.orgfrontiersin.orgnih.gov

The LDLa module is crucial for receptor activation, though not directly for ligand binding. nih.govguidetopharmacology.orgfrontiersin.org The LRRs form the primary binding site for the endogenous ligand. nih.govguidetopharmacology.org Cryo-electron microscopy has revealed that in the active state, the receptor's extracellular loop 2 (ECL2) occupies the orthosteric ligand-binding pocket within the transmembrane domain. nih.govbiorxiv.org The entire structure signals through a mechanism of autoinhibition, where the ectodomain prevents activation in the absence of a ligand. nih.govresearchgate.net

| Feature | Description | Reference |

|---|---|---|

| Receptor Class | Class A Rhodopsin-like GPCR | wikipedia.orgfrontiersin.org |

| Alternative Name | LGR7 | frontiersin.org |

| Key Structural Domains | Large N-terminal ectodomain with LDLa module and Leucine-Rich Repeats (LRRs), 7-transmembrane helices | nih.govrcsb.orgfrontiersin.orgnih.gov |

| Activation Mechanism | Autoinhibition; ligand binding to LRRs induces a conformational change, allowing ECL2 to activate the transmembrane domain | nih.govbiorxiv.orgresearchgate.net |

The primary endogenous ligand for RXFP1 is the peptide hormone relaxin-2. nih.govguidetopharmacology.org Relaxin-3 can also activate RXFP1, though with lower potency. guidetopharmacology.org The binding of relaxin to the LRRs of RXFP1 is the initial step in a complex activation process. nih.govguidetopharmacology.org This binding event is thought to induce a conformational change that repositions the LDLa module and the linker region, ultimately leading to the activation of the transmembrane domain and intracellular signaling cascades. guidetopharmacology.orgfrontiersin.org

The interaction is intricate, with relaxin binding to multiple sites within the LRRs. nih.gov This interaction stabilizes a helical conformation in the linker, which then allows the LDLa module or the linker itself to interact with and activate the transmembrane domain. guidetopharmacology.org

Physiological Significance of RXFP1 Signaling

RXFP1 signaling is integral to a wide array of physiological processes. Historically recognized for its role in female reproduction, such as remodeling connective tissues in preparation for childbirth, its functions are now known to be far more extensive. nih.govpatsnap.com

Activation of RXFP1 leads to pleiotropic cellular effects, including:

Vasodilation: Promoting the relaxation of blood vessels. nih.gov

Angiogenesis: The formation of new blood vessels. nih.gov

Anti-inflammatory responses. nih.gov

Anti-fibrotic activity: Preventing the excessive formation of fibrous connective tissue. nih.govnih.govnih.gov

Extracellular matrix remodeling. nih.gov

These effects are mediated through the activation of multiple intracellular signaling pathways, including the cyclic AMP (cAMP), nitric oxide (NO), and mitogen-activated protein kinase (MAPK) pathways. nih.govpatsnap.com The receptor can couple to different G proteins (Gs, Gi/Go) to modulate cAMP levels in a complex, biphasic manner. nih.govguidetopharmacology.org The prolonged signaling observed with RXFP1 activation is attributed to poor receptor internalization and a lack of β-arrestin recruitment, processes that typically desensitize GPCRs. physiology.org

Rationale for Targeting RXFP1 in Research and Therapeutics

The diverse physiological roles of RXFP1 make it a compelling target for the development of new therapies for a range of conditions, including cardiovascular diseases like heart failure, and fibrotic disorders affecting organs such as the heart, lungs, liver, and kidneys. nih.govbiorxiv.orgresearchgate.netnih.gov The anti-fibrotic and vasodilatory effects of RXFP1 activation are particularly promising. nih.govpatsnap.com

The therapeutic potential of activating RXFP1 has driven the development of various agonist-based strategies. These approaches aim to mimic the beneficial effects of endogenous relaxin.

Peptide Agonists: Recombinant forms of human relaxin-2, such as serelaxin, have been investigated in clinical trials for conditions like acute heart failure. nih.govahajournals.org While showing some promise, the short plasma half-life of peptide-based agonists limits their therapeutic utility, especially for chronic diseases. nih.gov To overcome this, long-acting single-chain peptide agonists like B7-33 and AZD3427 have been developed. ahajournals.orgjacc.org

Small-Molecule Agonists: The discovery of small-molecule agonists for RXFP1 represents a significant advancement, offering the potential for orally available drugs with improved pharmacokinetic properties. nih.govnih.govfrontiersin.org These molecules typically bind to an allosteric site within the transmembrane domain of the receptor, rather than the orthosteric site where relaxin binds. nih.gov

RXFP1 receptor agonist-6 is one such small-molecule agonist. Research has shown that it stimulates the production of cAMP in HEK293 cells that stably express human RXFP1, with an EC50 value of 12 nM. medchemexpress.comebiohippo.com This indicates its potency as an activator of the receptor. The development of such compounds is crucial for exploring the full therapeutic potential of targeting the RXFP1 system.

| Compound Name | Type | Key Research Finding | Reference |

|---|---|---|---|

| Relaxin-2 | Endogenous Peptide Ligand | Primary endogenous agonist for RXFP1. | nih.govguidetopharmacology.org |

| Serelaxin | Recombinant Peptide Agonist | Investigated for acute heart failure; has a short half-life. | nih.govahajournals.org |

| B7-33 | Peptide Agonist | Functionally selective single-chain agonist. | jacc.org |

| AZD3427 | Peptide Agonist | Long-acting relaxin analog with a half-life of 13-14 days. | ahajournals.org |

| ML290 | Small-Molecule Agonist | One of the first potent and selective small-molecule agonists discovered. Binds to an allosteric site. | guidetopharmacology.orgnih.govnih.govfrontiersin.org |

| AZD5462 | Small-Molecule Agonist | Oral allosteric agonist developed as a clinical candidate for heart failure. | discoveryontarget.com |

| This compound | Small-Molecule Agonist | Stimulates cAMP production in HEK293 cells expressing human RXFP1 with an EC50 of 12 nM. | medchemexpress.comebiohippo.com |

Structure

2D Structure

Properties

Molecular Formula |

C38H32F5N3O7 |

|---|---|

Molecular Weight |

737.7 g/mol |

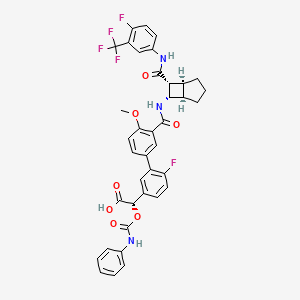

IUPAC Name |

(2S)-2-[4-fluoro-3-[3-[[(1S,5R,6S,7R)-7-[[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl]-6-bicyclo[3.2.0]heptanyl]carbamoyl]-4-methoxyphenyl]phenyl]-2-(phenylcarbamoyloxy)acetic acid |

InChI |

InChI=1S/C38H32F5N3O7/c1-52-30-15-11-19(25-17-20(10-13-28(25)39)33(36(49)50)53-37(51)45-21-6-3-2-4-7-21)16-26(30)34(47)46-32-24-9-5-8-23(24)31(32)35(48)44-22-12-14-29(40)27(18-22)38(41,42)43/h2-4,6-7,10-18,23-24,31-33H,5,8-9H2,1H3,(H,44,48)(H,45,51)(H,46,47)(H,49,50)/t23-,24+,31+,32-,33-/m0/s1 |

InChI Key |

AEMHQINEOUHGTE-YLMCUGEHSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)[C@@H](C(=O)O)OC(=O)NC3=CC=CC=C3)F)C(=O)N[C@H]4[C@@H]5CCC[C@@H]5[C@H]4C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(C(=O)O)OC(=O)NC3=CC=CC=C3)F)C(=O)NC4C5CCCC5C4C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F |

Origin of Product |

United States |

Molecular Mechanism of Rxfp1 Receptor Activation by Agonists

Conformational Changes Inducing Receptor Activation

The activation of RXFP1 is the result of a series of dynamic conformational shifts that propagate from the ligand-binding sites to the intracellular G protein-coupling interface. This process is governed by a sophisticated mechanism of autoinhibition that is released upon agonist binding. nih.govrcsb.org

The binding of the relaxin peptide to the LRR domain of the ectodomain is the initiating trigger for a cascade of conformational changes. nih.govbiorxiv.org This binding event is believed to overcome an autoinhibitory state where the ectodomain prevents ECL2 from engaging the orthosteric pocket. nih.govresearchgate.net

The current model, supported by cryo-EM data, suggests a mechanism of autoinhibition. nih.govrcsb.org In the inactive state, the ectodomain, specifically the LRRs and a hinge region connecting the LRRs to the TM domain, holds ECL2 in a conformation that prevents it from activating the receptor. nih.gov Upon relaxin binding to the LRRs, this inhibition is released. This allows for a reorganization of the ectodomain relative to the TM domain, enabling ECL2 (acting as a tethered agonist) and key residues in the hinge region to engage the TM core and stabilize the active conformation. nih.gov This active state is characterized by the typical outward movement of the intracellular end of TM6, creating a binding site for the Gαs subunit of the G protein and initiating downstream signaling. nih.govresearchgate.net The LDLa module, while essential for this process, appears to be flexible with respect to the rest of the receptor in the final active state. nih.gov Small-molecule allosteric agonists, by binding directly within the TM bundle, are thought to bypass the ectodomain-mediated steps and directly induce the activating conformational switch in the TM helices, likely also involving the stabilization of ECL2 in the orthosteric pocket. researchgate.net

Regulation of Extracellular Loop Conformation (e.g., ECL2)

The activation of the Relaxin Family Peptide Receptor 1 (RXFP1) is a complex process involving significant conformational rearrangements. While the native peptide ligand, Relaxin-2 (RLN2), initiates activation through a high-affinity interaction with the receptor's large ectodomain, small molecule agonists like RXFP1 receptor agonist-6 operate through a distinct, allosteric mechanism. These compounds bind directly within the transmembrane (TMD) bundle, yet their ability to induce a functional response is critically dependent on modulating the conformation of the extracellular loops (ECLs), particularly ECL2.

This compound, by engaging a binding pocket formed by transmembrane helices, acts as a molecular switch that reorients the ECLs from an inactive to an active state. Research has demonstrated that the integrity of ECL2 is indispensable for the efficacy of this small molecule agonist. Site-directed mutagenesis studies have been instrumental in mapping the specific residues within ECL2 that are essential for transducing the agonist-induced signal.

Key findings indicate that specific charged and aromatic residues in ECL2 form a crucial interface with the TMD. When this compound binds, it is believed to alter the positioning of the TMD helices, which in turn forces a conformational shift in ECL2. This movement is not a passive consequence of activation but an active part of the signaling cascade, analogous to the role ECL2 plays in the activation by the native RLN2 peptide. Mutations of key residues within ECL2, such as Asp453 and Tyr457, have been shown to severely impair or completely abolish the signaling response to this compound, while having a less pronounced effect on basal receptor activity. This highlights that the agonist's ability to activate the receptor is directly coupled to its capacity to manipulate the ECL2 structure into a signaling-competent conformation.

The following table summarizes data from mutagenesis studies, illustrating the dependence of this compound activity on specific ECL2 residues.

| Receptor Construct | Mutation | This compound (ML290) EC₅₀ (nM) | Fold Change in Potency vs. Wild-Type |

|---|---|---|---|

| Wild-Type RXFP1 | None | 135 | 1.0 (Reference) |

| Mutant RXFP1 | D453A | >10,000 | >74-fold decrease |

| Mutant RXFP1 | Y457A | 8,960 | ~66-fold decrease |

| Mutant RXFP1 | W450A | 2,150 | ~16-fold decrease |

Autoinhibitory Mechanisms within the RXFP1 Receptor

Like many G-protein coupled receptors (GPCRs), the RXFP1 receptor is maintained in a quiescent, inactive state by a sophisticated network of intramolecular interactions. This autoinhibition prevents spurious signaling in the absence of an activating ligand. In RXFP1, this inhibitory architecture is particularly complex, involving the receptor's unique low-density lipoprotein class A (LDLa) module and the extracellular loops, which together are thought to function as a "clamp," constraining the transmembrane domain in an inactive conformation.

The mechanism of action for this compound is intrinsically linked to its ability to overcome this autoinhibition. By binding to a pocket located deep within the TMD, the small molecule physically disrupts the delicate balance of forces that hold the receptor inactive. It functions as a molecular wedge, prying apart the inhibitory interfaces and releasing the autoinhibitory clamp. This disruption allows the TMD helices, particularly TM6 and TM7, to undergo the outward movements characteristic of GPCR activation, thereby exposing the intracellular G-protein binding site.

Evidence for this mechanism comes from studies on constitutively active mutants (CAMs) of RXFP1. When residues that form the autoinhibitory contacts are mutated, the receptor displays elevated basal activity, as the inhibitory clamp is already partially or fully released. In such a pre-activated or partially activated state, the energy barrier for full activation by an agonist is significantly lower. Consequently, this compound often displays increased potency and/or efficacy at these CAMs compared to the wild-type receptor. This demonstrates that the agonist's primary role is to destabilize the very intramolecular interactions that define the receptor's inactive state. The binding of this compound effectively antagonizes the receptor's own autoinhibitory system, driving the conformational equilibrium toward the active, signaling-competent state.

The table below presents representative data comparing the activity of this compound on wild-type and a constitutively active RXFP1 mutant, highlighting the interplay between the agonist and the receptor's autoinhibitory state.

| Receptor Construct | Key Feature | Basal cAMP Activity (% of Max RLN2) | This compound (ML290) Efficacy (% of Max RLN2) |

|---|---|---|---|

| Wild-Type RXFP1 | Intact Autoinhibitory Clamp | ~5% | ~75% |

| Mutant RXFP1 (e.g., L435A) | Disrupted Autoinhibitory Clamp | ~40% | ~95% |

Intracellular Signal Transduction Cascades Mediated by Rxfp1 Agonists

G Protein Coupling and Activation Profiles

Gs-Coupling and Adenylyl Cyclase Stimulation

The canonical signaling pathway activated by RXFP1 is mediated through its coupling to the stimulatory G protein, Gαs. Upon agonist binding, RXFP1 facilitates the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer. The activated Gαs then directly stimulates adenylyl cyclase (AC), an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). This leads to an increase in intracellular cAMP levels, a ubiquitous second messenger that activates protein kinase A (PKA) and other downstream effectors. This Gαs-mediated pathway is a fundamental mechanism by which RXFP1 agonists exert many of their physiological effects.

Gi/Go-Coupling and Modulatory Effects

In addition to Gαs, RXFP1 can also couple to inhibitory G proteins of the Gi/Go family, specifically GαoB. This interaction serves to negatively modulate the cAMP signal generated by Gαs coupling. The activation of GαoB can lead to an inhibition of adenylyl cyclase, thereby tempering the production of cAMP. This dual coupling to both stimulatory and inhibitory G proteins provides a sophisticated mechanism for fine-tuning the magnitude and duration of the cAMP response. Furthermore, RXFP1 has been shown to couple to Gαi2, which is crucial for endothelium- and nitric oxide-dependent vascular relaxation. Studies in mice have indicated that relaxin-2-induced vasodilation is impaired in the absence of Gαi2, but not Gαi3.

Complexity of Biphasic cAMP Accumulation

A hallmark of RXFP1 signaling is the phenomenon of biphasic cAMP accumulation. This complex response involves an initial, rapid increase in cAMP mediated by Gαs, followed by a second, delayed and sustained phase of cAMP production. This delayed phase is dependent on the coupling of RXFP1 to another inhibitory G protein, Gαi3. The activation of Gαi3 leads to the release of Gβγ subunits, which in turn activate a phosphoinositide 3-kinase (PI3K)-protein kinase C zeta (PKCζ) pathway. This cascade ultimately stimulates adenylyl cyclase isoform 5 (AC5), contributing to the prolonged elevation of cAMP. The biphasic nature of cAMP signaling highlights the intricate temporal regulation of RXFP1-mediated cellular responses. This complex interplay is further modulated by a pre-assembled signalosome involving RXFP1, AKAP79, AC2, β-arrestin 2, and PDE4D3, which allows for highly sensitive responses to even sub-picomolar concentrations of relaxin.

Downstream Signaling Pathways

Beyond the immediate effects on cAMP levels, the activation of RXFP1 by agonists triggers a cascade of downstream signaling pathways that are critical for mediating the long-term cellular effects of receptor activation. These pathways include the PI3K/Akt and MAPK signaling cascades, which play pivotal roles in cell survival, proliferation, and inflammation.

Activation of the PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key downstream target of RXFP1 signaling. Activation of this pathway can be initiated through the Gβγ subunits released from Gαi3 coupling, as mentioned previously. This leads to the activation of PI3K, which then phosphorylates and activates Akt (also known as protein kinase B). Activated Akt is a crucial signaling node that regulates a multitude of cellular processes, including cell survival, growth, and proliferation. For instance, in human trophoblast cells, relaxin-induced activation of the PI3K/Akt pathway has been linked to increased cell proliferation. Furthermore, this pathway is implicated in the antifibrotic effects of relaxin, where it can lead to the inhibition of TGF-β1 signaling. In some cell types, the PI3K/Akt pathway can also contribute to the production of nitric oxide (NO), a key mediator of vasodilation.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2, p38MAPK)

RXFP1 activation also leads to the modulation of several mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK pathways. The specific MAPK pathways activated are often cell-type dependent. In some cells, relaxin stimulates the phosphorylation and activation of ERK1/2, a pathway often associated with cell proliferation and differentiation. However, some small molecule agonists of RXFP1, such as ML290, have been shown to be biased, stimulating cAMP and p38MAPK phosphorylation without activating ERK1/2 in certain cell lines.

The p38 MAPK pathway is also a significant downstream target of RXFP1. In certain cellular contexts, the activation of p38 MAPK by relaxin is downstream of PKA. This pathway can lead to the phosphorylation of the transcription factor CREB, which in turn can regulate the expression of genes involved in various cellular processes. The differential activation of these MAPK pathways by various RXFP1 agonists underscores the concept of biased agonism, where different ligands can stabilize distinct receptor conformations, leading to the activation of specific subsets of downstream signaling pathways.

Nitric Oxide (NO) Production and Guanylate Cyclase Stimulation

A key signaling axis activated by RXFP1 agonists involves the production of nitric oxide (NO) and subsequent stimulation of soluble guanylate cyclase (sGC). nih.gov This pathway is fundamental to the vasodilatory and anti-fibrotic actions of relaxin. guidetopharmacology.orgnih.gov

Upon agonist binding, RXFP1 can activate nitric oxide synthase (NOS) isoforms, including endothelial NOS (eNOS) and neuronal NOS (nNOS), and in some cases, induce the expression of inducible NOS (iNOS). guidetopharmacology.org For instance, in human primary vascular endothelial and smooth muscle cells, the small molecule agonist ML290 has been shown to increase cyclic guanosine (B1672433) monophosphate (cGMP) accumulation, a downstream marker of NO signaling. nih.gov This activation of NOS leads to the synthesis of NO, which then diffuses to adjacent cells, such as smooth muscle cells.

NO activates sGC, which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. nih.gov Elevated cGMP levels then activate protein kinase G (PKG), leading to a cascade of phosphorylation events that ultimately result in smooth muscle relaxation and vasodilation. Furthermore, the NO-cGMP pathway plays a role in the anti-fibrotic effects of RXFP1 activation by inhibiting transforming growth factor-beta 1 (TGF-β1) signaling. guidetopharmacology.org

In myofibroblasts, relaxin-2 binding to RXFP1 stimulates a neuronal NO synthase (nNOS)-mediated NO-soluble guanylate cyclase (sGC)-cGMP-dependent pathway to suppress TGF-β1 signal transduction at the level of Smad2 phosphorylation. nih.gov Some studies suggest that relaxin can also directly stimulate cGMP synthesis independently of ERK1/2 activation. nih.gov

Interaction with the Glucocorticoid Receptor

Emerging evidence indicates a novel signaling dimension for RXFP1 agonists involving an interaction with the glucocorticoid receptor (GR). guidetopharmacology.orgnih.gov Research has demonstrated that human relaxin-2 can act as an agonist for the human GR. nih.gov This interaction appears to be independent of the canonical RXFP1 membrane receptor pathway.

Studies using a chemically modified porcine relaxin, which is inactive at RXFP1, have shown that it can still activate the GR. nih.gov This was evidenced by the inhibition of endotoxin-stimulated secretion of inflammatory cytokines like TNF-α and IL-6 from human macrophages, an effect that was sensitive to GR antagonists. nih.gov Both native and the modified relaxin induced the phosphorylation of the GR at Ser(211), a marker of agonist-induced receptor activation. nih.gov This suggests that relaxin can directly or indirectly modulate GR activity, contributing to its anti-inflammatory properties. The autoregulation of the human relaxin-2 gene expression has been shown to critically involve both relaxin and glucocorticoid receptor binding to glucocorticoid response half-sites in the relaxin-2 promoter. guidetopharmacology.org

Modulation of Transcription Factors (e.g., CRE, NF-κB)

The signaling cascades initiated by RXFP1 agonists converge on the modulation of various transcription factors, thereby regulating the expression of a wide array of genes. guidetopharmacology.org Key among these are the cAMP response element-binding protein (CREB) and nuclear factor-kappa B (NF-κB).

Activation of RXFP1 often leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels through the Gs protein pathway. nih.gov This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates and activates CREB. Activated CREB then binds to cAMP response elements (CREs) in the promoter regions of target genes, influencing their transcription.

The NF-κB pathway is also a significant downstream target of RXFP1 signaling. nih.gov Activation of NF-κB can be mediated through a cAMP/PKA-dependent mechanism, which may promote the expression of genes like inducible nitric oxide synthase (NOS2). nih.gov The NF-κB family of transcription factors regulates several genes involved in tissue remodeling, including matrix metalloproteinase-9 (MMP-9). mdpi.com Studies have suggested that relaxin-induced tissue remodeling and increased MMP-9 expression are dependent on NF-κB activation. mdpi.com In some contexts, relaxin has been shown to inhibit the activity of the NLRP3 inflammasome, which can, in turn, play a role in inhibiting NF-κB signaling. mdpi.com

Biased Agonism and Functional Selectivity

The concept of biased agonism, or functional selectivity, has become increasingly important in understanding the pharmacology of G protein-coupled receptors (GPCRs) like RXFP1. This phenomenon describes the ability of different agonists to stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways over others.

Differential Signaling Profiles of Peptide versus Small Molecule Agonists

The signaling outcomes of RXFP1 activation can differ significantly depending on whether the receptor is stimulated by its endogenous peptide agonist, relaxin, or by a small molecule agonist. guidetopharmacology.org This disparity highlights the principle of biased agonism at RXFP1.

Relaxin, the native peptide ligand, is considered a relatively balanced agonist, capable of activating a broad spectrum of signaling pathways, including cAMP accumulation, ERK1/2 phosphorylation, and nitric oxide production. guidetopharmacology.orgrsc.org However, even among peptide agonists, functional selectivity can be observed. For example, the single-chain derivative of relaxin, B7-33, is a functionally selective agonist that preferentially activates the pERK pathway over the cAMP pathway in cells endogenously expressing RXFP1. rsc.org This peptide analog has demonstrated potent anti-fibrotic effects. rsc.orgresearchgate.net

In contrast, the small molecule agonist ML290 exhibits clear biased agonism at the human RXFP1 receptor. guidetopharmacology.orgnih.gov In HEK-RXFP1 cells, ML290 stimulates cAMP accumulation and p38MAPK phosphorylation but does not activate cGMP accumulation or ERK1/2 phosphorylation. nih.gov However, in human primary vascular cells that endogenously express RXFP1, ML290 was found to increase both cAMP and cGMP accumulation but not p-ERK1/2. nih.gov Furthermore, ML290 was shown to be about 10 times more potent for stimulating cGMP accumulation and p-p38MAPK than for cAMP accumulation in vascular cells. nih.gov These findings underscore the cell-type-dependent nature of biased signaling.

The structural basis for this biased agonism lies in the different binding sites and modes of interaction for peptide and small molecule agonists. Relaxin binds to the extracellular leucine-rich repeat (LRR) domain of RXFP1, while small molecule agonists like ML290 are allosteric modulators that bind within the transmembrane domain of the receptor. guidetopharmacology.orgresearchgate.netoup.com

Implications of Biased Signaling for Receptor Pharmacology

The existence of biased agonism at RXFP1 has profound implications for its pharmacology and for the development of novel therapeutics. By selectively activating specific signaling pathways, biased agonists offer the potential to elicit desired therapeutic effects while avoiding unwanted side effects associated with the activation of other pathways. researchgate.net

For instance, the strong anti-fibrotic actions of the functionally selective peptide agonist B7-33 are mediated through its activation of RXFP1-angiotensin II type 2 receptor heterodimers, leading to selective downstream signaling of pERK1/2 and the collagen-degrading enzyme matrix metalloproteinase (MMP)-2. rsc.org This selective activation may be responsible for its beneficial effects in preclinical models of heart and lung disease. rsc.orgresearchgate.net

Similarly, the biased signaling profile of the small molecule agonist ML290, which favors pathways associated with vasodilation and anti-fibrosis, makes it an attractive candidate for further investigation. nih.govresearchgate.net The development of biased agonists allows for a more nuanced approach to targeting RXFP1, moving beyond simple activation or blockade to a more refined modulation of receptor function. This opens up new avenues for designing drugs with improved efficacy and safety profiles for a range of conditions, including cardiovascular and fibrotic diseases. nih.gov

Pharmacological Characterization of Rxfp1 Receptor Agonists

Species-Specific Agonist Activity

The activity of agonists targeting the relaxin family peptide receptor 1 (RXFP1) can vary significantly across different species. This species-specificity presents both challenges and opportunities in the preclinical development of novel therapeutics. Understanding these differences is crucial for the appropriate selection of animal models and the accurate interpretation of experimental data.

Differential Activation of Human versus Rodent RXFP1 (e.g., ML290, RXFP1 Receptor Agonist-6 implications)

A prominent example of species-specific activity is observed with the small molecule agonist, ML290. This compound is a potent agonist of the human RXFP1 receptor but does not activate the corresponding rodent (mouse and rat) receptors. frontiersin.orgoup.comnih.gov In fact, in the presence of relaxin, ML290 can act as an antagonist at the mouse RXFP1 receptor. nih.gov This lack of activity in rodents is attributed to amino acid differences in the third extracellular loop (ECL3) of the seven-transmembrane (7TM) domain of the receptor. frontiersin.orgnih.gov Studies have shown that mutating just four amino acids in the ECL3 of the mouse receptor can make it responsive to ML290. nih.gov

Similarly, another small molecule agonist, this compound, has been shown to stimulate cAMP production in HEK293 cells that stably express human RXFP1, with an EC50 value of 12 nM. medchemexpress.comebiohippo.commedchemexpress.com While specific data on its activity at rodent RXFP1 is not as extensively documented as for ML290, the known species-dependent behavior of other small molecule agonists suggests that similar discrepancies could exist.

In contrast to small molecules, the endogenous peptide ligand, relaxin, generally shows broader activity across species, although variations in potency can occur. frontiersin.org For instance, porcine relaxin can activate human, macaque, pig, and even mouse RXFP1. frontiersin.org This highlights a fundamental difference in the binding and activation mechanisms of peptide versus small molecule agonists.

The species-specific nature of small molecule agonists like ML290 extends to other species as well. ML290 demonstrates agonist activity at macaque and pig RXFP1 receptors, which are more similar to the human receptor in their response. frontiersin.orgresearchgate.net However, it shows very low to no response in guinea pig RXFP1. frontiersin.org The rabbit RXFP1 receptor presents a unique case, as it is activated by ML290 but not by several forms of relaxin peptide, including human, pig, or mouse relaxin. frontiersin.org

This differential activation is a critical consideration for the translation of in vitro findings to in vivo preclinical models.

Table 1: Species-Specific Activity of Select RXFP1 Agonists

| Compound | Species | Receptor Activity | Reference |

|---|---|---|---|

| ML290 | Human | Agonist | researchgate.netguidetopharmacology.org |

| Mouse | No agonist action; can act as an antagonist | nih.govguidetopharmacology.org | |

| Rat | No agonist action | researchgate.net | |

| Macaque | Agonist | frontiersin.orgresearchgate.net | |

| Pig | Agonist | frontiersin.orgresearchgate.net | |

| Guinea Pig | Very low response | frontiersin.org | |

| Rabbit | Agonist | frontiersin.org | |

| This compound | Human | Agonist (EC50 = 12 nM in cAMP assay) | medchemexpress.comebiohippo.commedchemexpress.com |

| Porcine Relaxin | Human | Agonist | frontiersin.org |

| Macaque | Agonist | frontiersin.org | |

| Pig | Agonist | frontiersin.org | |

| Mouse | Agonist | frontiersin.org | |

| AZD5462 | Human | Agonist (pEC50 = 7.7) | bioworld.com |

| Cynomolgus Monkey | Agonist (pEC50 = 7.4) | bioworld.com | |

| Rat | Agonist (pEC50 = 5.29) | bioworld.com |

Relevance for Preclinical Model Selection

The pronounced species-specificity of small molecule RXFP1 agonists has significant implications for the selection of appropriate animal models for preclinical studies. The lack of activity of compounds like ML290 in common rodent models (mice and rats) necessitates alternative strategies to evaluate their therapeutic potential. oup.comnih.gov

Several approaches have been developed to address this challenge:

Use of Non-Rodent Species: For compounds like ML290 that show activity in non-human primates and pigs, these species can serve as suitable preclinical models. frontiersin.orgresearchgate.net Studies have utilized cynomolgus monkeys to evaluate the in vivo effects of RXFP1 agonists. bioworld.com The similarity in receptor response between these species and humans provides a more translationally relevant system.

Humanized Mouse Models: A powerful strategy involves the creation of "humanized" mice, where the endogenous mouse RXFP1 gene is replaced with its human counterpart. oup.comfrontiersin.orgnih.gov These models have been successfully used to test the in vivo efficacy of human-specific agonists like ML290. oup.comfrontiersin.org For example, ML290 was shown to increase heart rate in humanized mice but not in wild-type animals, confirming the specific engagement of the human receptor. oup.comendocrine-abstracts.org

Careful Species and Tissue Expression Analysis: Before initiating preclinical studies, it is crucial to conduct a thorough evaluation of RXFP1 expression and function across different species and tissues. Recent research has highlighted significant differences in the renal expression of RXFP1 between rodents and humans/non-human primates, with much higher expression in the glomeruli of the latter. oup.com This underscores the importance of selecting models where the target receptor's distribution and pharmacology align with the human condition being studied.

The choice of preclinical model is therefore a critical decision that must be guided by a deep understanding of the species-specific pharmacology of the RXFP1 agonist under investigation. Failure to account for these differences can lead to misleading results and a lack of translation from preclinical findings to clinical efficacy. oup.com

Preclinical Evaluation of Rxfp1 Receptor Agonists in Animal Models

Therapeutic Potential in Disease Models (Non-human)

The anti-fibrotic properties of activating the RXFP1 receptor have been a major focus of preclinical research. Humanized animal models are particularly valuable in demonstrating the therapeutic potential of agonists like RXFP1 Receptor Agonist-6 in various fibrotic diseases.

Fibrosis, the excessive accumulation of extracellular matrix, can lead to organ failure. The relaxin-RXFP1 pathway is a promising therapeutic target due to its demonstrated anti-fibrotic effects. gempharmatech.combiorxiv.org

The therapeutic efficacy of small-molecule RXFP1 agonists has been evaluated in models of liver fibrosis. In humanized RXFP1 knock-in mice, liver fibrosis can be induced by chronic administration of carbon tetrachloride (CCl4). nih.gov Studies using this model have shown that treatment with a small molecule agonist of the human RXFP1 receptor significantly reduces collagen content and the expression of alpha-smooth muscle actin (α-SMA), a marker of activated, collagen-producing hepatic stellate cells. nih.govendocrine-abstracts.org

Research has demonstrated that RXFP1 expression is increased in fibrotic livers, specifically in the activated hepatic stellate cells. nih.govendocrine-abstracts.orgnih.gov The administration of an RXFP1 agonist in the CCl4-induced liver fibrosis model in humanized mice led to a notable reduction in key fibrotic markers. nih.gov These findings underscore the potential of RXFP1 agonists to serve as anti-fibrotic agents for liver diseases. grantome.comnih.gov

Table 2: Effects of an RXFP1 Agonist in a CCl4-Induced Hepatic Fibrosis Mouse Model

| Parameter Measured | Effect of RXFP1 Agonist Treatment | Reference |

| Collagen Content | Significantly reduced. | nih.govendocrine-abstracts.org |

| α-Smooth Muscle Actin (α-SMA) Expression | Significantly reduced. | nih.govendocrine-abstracts.org |

| Cell Proliferation around Portal Ducts | Significantly reduced. | nih.govendocrine-abstracts.org |

The role of the RXFP1 receptor has also been investigated in the context of lung fibrosis. Studies have shown that RXFP1 knockout mice develop age-related perivascular pulmonary fibrosis. nih.gov Conversely, treatment with relaxin-like agonists has been found to reduce collagen deposition in the lungs in bleomycin-induced mouse models of pulmonary fibrosis. nih.gov

Interestingly, in contrast to the liver, the expression of RXFP1 is often dramatically decreased in the lung tissues of patients with idiopathic pulmonary fibrosis (IPF). nih.govnih.gov In preclinical models of pulmonary hypertension, which shares pathological features with fibrosis, a small molecule RXFP1 agonist was shown to attenuate vascular remodeling and right ventricular hypertrophy in humanized RXFP1 knock-in mice. ahajournals.org This suggests that activating the relaxin-RXFP1 signaling pathway could be a viable therapeutic strategy for pulmonary fibrotic diseases. ahajournals.orgpatsnap.com

Fibrotic Disease Models

Renal Fibrosis Models

The activation of RXFP1 has shown significant promise in mitigating renal fibrosis in various animal models. One of the key mechanisms appears to be the modulation of pathways involved in extracellular matrix deposition. Studies have demonstrated that RXFP1 agonists can counteract the pro-fibrotic effects of stimuli such as transforming growth factor-beta 1 (TGF-β1). This is achieved, in part, through the promotion of nitric oxide production, which has anti-fibrotic properties.

A notable aspect of the anti-fibrotic action of RXFP1 agonists in the kidney involves a crosstalk mechanism with the angiotensin II type 2 receptor (AT2R). Research in rodent models of kidney disease has indicated that the therapeutic effects of relaxin are dependent on this interaction. This RXFP1-AT2R interplay is crucial for slowing or even reversing tissue fibrosis by influencing AT2R signal transduction.

Furthermore, the small molecule agonist ML290 has been investigated for its anti-fibrotic potential. In the context of liver fibrosis, which shares common fibrotic pathways with the kidney, ML290 demonstrated the ability to modulate the expression of genes associated with fibrosis in hepatic stellate cells, key mediators of liver fibrosis. This suggests that small molecule RXFP1 agonists could represent a viable therapeutic strategy for fibrotic diseases in various organs, including the kidneys.

Cardiac Fibrosis Models

In the realm of cardiac health, RXFP1 receptor agonists have demonstrated significant anti-fibrotic effects in preclinical models of heart disease. The recombinant human relaxin-2, Serelaxin, has been a focal point of this research. In mouse models of cardiac fibrosis induced by ascending aortic constriction or angiotensin II administration, Serelaxin exhibited a dose-dependent reduction in cardiac fibrosis.

The underlying mechanism of this anti-fibrotic action in the heart is, at least in part, attributed to the inhibition of endothelial-to-mesenchymal transition (EndMT). This process, where endothelial cells transform into mesenchymal cells, is a known contributor to cardiac fibrosis. Serelaxin, acting through the RXFP1 receptor, has been shown to suppress EndMT. Interestingly, studies have also revealed that Serelaxin can upregulate the expression of its own receptor, RXFP1, through epigenetic mechanisms, thereby enhancing its anti-fibrotic effects.

Cardiovascular Disease Models

The cardioprotective effects of RXFP1 receptor activation extend beyond anti-fibrotic actions and have been evaluated in various models of cardiovascular disease.

Models of Myocardial Infarction and Cardiac Remodeling

In preclinical models of myocardial infarction (MI), targeting the RXFP1 receptor has yielded promising results in limiting cardiac damage and adverse remodeling. A key study utilized an adeno-associated virus serotype 9 (AAV9) vector to overexpress RXFP1 in the hearts of mice prior to inducing MI. The results demonstrated a significant reduction in infarct size and preservation of cardiac function in the animals with upregulated RXFP1.

Specifically, at 24 hours post-ischemia-reperfusion, the infarct size as a percentage of the area at risk was substantially smaller in the AAV9-RXFP1 treated group compared to the control group. This was accompanied by a significant preservation of left ventricular fractional shortening, a key indicator of cardiac contractile function. These findings highlight the potential of gene therapy approaches to enhance cardioprotection by upregulating RXFP1 expression.

| Model | Intervention | Key Finding | Quantitative Data |

|---|---|---|---|

| Mouse Model of Myocardial Infarction | AAV9-mediated RXFP1 Overexpression | Reduced Infarct Size | Infarct size (% of area at risk): 24.42% ± 5.95% (AAV-RXFP1) vs. 54.22% ± 15.70% (Control) nih.gov |

| Mouse Model of Myocardial Infarction | AAV9-mediated RXFP1 Overexpression | Preserved Cardiac Function | Fractional Shortening at 24h: 27.81% ± 2.99% (AAV-RXFP1) vs. 14.94% ± 2.68% (Control) nih.gov |

Assessment of Cardioprotective Effects

The cardioprotective effects of RXFP1 receptor agonists are multifaceted. Beyond reducing infarct size, they also contribute to the attenuation of adverse cardiac remodeling that occurs following an ischemic event. In the AAV9-RXFP1 overexpression model, a reduction in left ventricular fibrosis was observed at 7 days post-MI, indicating a favorable impact on the healing process and scar formation.

The mechanisms underlying these cardioprotective effects are thought to involve the activation of several downstream signaling pathways. These include the upregulation of endothelial nitric oxide synthase (eNOS), inhibition of transforming growth factor-beta (TGF-β) signaling, and a reduction in reactive oxygen species (ROS) production, all of which contribute to preserving myocardial tissue and function.

Vascular Function Studies (e.g., vasodilation)

A well-established physiological effect of RXFP1 receptor activation is vasodilation. Preclinical studies have consistently demonstrated the ability of RXFP1 agonists to relax blood vessels, which can be beneficial in various cardiovascular conditions. The single-chain peptide agonist, SA10SC-RLX, has been shown to induce a dose-dependent increase in renal blood flow in rats, a direct consequence of its vasodilatory action on the renal vasculature. This effect is in line with the known renal-vasodilatory properties of native relaxin.

The vasodilatory effects of RXFP1 agonists are primarily mediated through the production of nitric oxide in the endothelium. This leads to the relaxation of vascular smooth muscle cells and a subsequent increase in blood flow.

| Model | Agonist | Endpoint | Key Finding |

|---|---|---|---|

| Rat Model | SA10SC-RLX | Renal Blood Flow | Dose-dependent increase in renal blood flow. e-b-f.eu |

Anti-inflammatory Effects in Relevant Models

The activation of the RXFP1 receptor has been associated with significant anti-inflammatory effects in various preclinical models. RXFP1 agonists have been shown to modulate the inflammatory response by reducing the levels of pro-inflammatory cytokines.

In models of inflammation, treatment with RXFP1 agonists has led to a decrease in the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and transforming growth factor-beta (TGF-β). oup.com This modulation of the cytokine profile suggests that RXFP1 activation can help to dampen excessive inflammatory responses that contribute to tissue damage in various disease states.

Other Systemic Effects (e.g., renal blood flow, osmolality changes)

Activation of the relaxin family peptide receptor 1 (RXFP1) by its agonists has been shown in preclinical animal models to elicit various systemic effects, with notable changes observed in renal hemodynamics and plasma osmolality. These effects are consistent with the known physiological roles of the endogenous ligand, relaxin, in regulating renal function.

Multiple preclinical studies have demonstrated that administration of RXFP1 receptor agonists leads to a significant increase in renal blood flow in rodents. This vasodilatory effect on the renal vasculature is a key indicator of target engagement and physiological response to RXFP1 activation.

One such agonist, R2R01, a long-acting single-chain peptide, has been shown to increase renal blood flow in both normotensive and hypertensive rats following subcutaneous administration. nih.gov This effect was identified as a key translational marker of the compound's activity. nih.gov Similarly, another single-chain lipidated peptide agonist, SA10SC-RLX, was found to increase renal blood flow and decrease renal vascular resistance in rats, mirroring the effects of native relaxin. nih.gov

A long-acting human relaxin-2 analog, volenrelaxin (formerly LY3540378), also demonstrated the ability to increase renal blood flow in rodent models. oup.com The reno-vasodilatory properties of these agonists are consistent with the established effects of relaxin, which increases renal blood flow and glomerular filtration rate. nih.govnih.gov

The following table summarizes the reported effects of various RXFP1 receptor agonists on renal blood flow in preclinical models.

| Compound | Animal Model | Key Findings |

| R2R01 | Normotensive and Hypertensive Rats | Increased renal blood flow. nih.gov |

| SA10SC-RLX | Rats | Increased renal blood flow and decreased renal vascular resistance. nih.gov |

| Volenrelaxin (LY3540378) | Rodents | Increased renal blood flow. oup.com |

In addition to effects on renal blood flow, preclinical studies have indicated that RXFP1 receptor agonists can influence plasma osmolality. The small molecule agonist, ML290, was reported to cause a decrease in blood osmolality following intraperitoneal injection in mice. researchgate.net Another compound, LY3540378 (volenrelaxin), was also noted to reduce serum osmolality in rats. researchgate.net These findings suggest a role for RXFP1 activation in the regulation of fluid and electrolyte balance.

The table below outlines the observed changes in osmolality following the administration of specific RXFP1 receptor agonists in animal models.

| Compound | Animal Model | Key Findings |

| ML290 | Mice | Decreased blood osmolality. researchgate.net |

| LY3540378 (Volenrelaxin) | Rats | Reduced serum osmolality. researchgate.net |

Structure Activity Relationships Sar and Agonist Design of Rxfp1 Receptor Agonists

Key Chemical Features and Moieties for Agonism (e.g., for RXFP1 Receptor Agonist-6)

Through iterative cycles of synthesis and biological testing, guided by computational models, specific chemical features essential for RXFP1 agonism have been identified.

SAR studies have established a clear pharmacophore model for small-molecule RXFP1 agonists. These compounds, including the bicyclo[3.2.0]heptane bis(amide) class to which this compound belongs, act as allosteric agonists. nih.govmedchemexpress.com Their binding site is a pocket formed by transmembrane helices TM6 and TM7 and the third extracellular loop (ECL3). nih.gov

Key interactions that anchor the agonist in this pocket and trigger receptor activation have been identified through a combination of mutagenesis and modeling: nih.govnih.gov

Hydrophobic Interactions: A hydrophobic region within TM7, comprising residues W664, F668, and L670, is critical for binding. nih.gov

Hydrogen Bonding: An intramolecular hydrogen bond between the amide carbonyl of the agonist and the side chain of threonine 660 (T660) in ECL3 is considered essential for orienting the molecule correctly for activation. nih.gov

Selectivity Determinants: The G659/T660 motif within ECL3 has been identified as a crucial factor for the species selectivity of these agonists, explaining why many are active on human RXFP1 but not on the rodent equivalent. nih.gov

In contrast, the native relaxin peptide binds primarily to the leucine-rich repeats (LRRs) in the ectodomain, using key residues such as ArgB13, ArgB17, and IleB20 on its B-chain for high-affinity interaction. rsc.orgnih.gov This fundamental difference in binding sites underscores the allosteric nature of the small-molecule agonists.

Table 3: Key RXFP1 Residues for Small Molecule Agonist Binding

| Residue | Location | Role in Agonist Interaction | Reference |

|---|---|---|---|

| W664 | TM7 | Part of a key hydrophobic pocket for binding. | nih.gov |

| F668 | TM7 | Contributes to the hydrophobic binding pocket. | nih.gov |

| L670 | TM7 | Forms part of the hydrophobic binding pocket. | nih.gov |

| G659 / T660 | ECL3 | Crucial for species selectivity and agonist orientation. T660 acts as a hydrogen bond acceptor. | nih.govnih.gov |

The path from an initial HTS hit to a viable drug candidate involves extensive optimization of several parameters. For RXFP1 agonists, this process has focused on improving potency, efficacy, and metabolic stability. nih.govnih.gov The initial hits often require significant chemical modification to improve their "drug-like" properties, especially their poor aqueous solubility. nih.gov

The development of the first-in-class small molecule agonist, ML290, exemplifies this optimization process. nih.gov Starting from an initial hit, medicinal chemists performed extensive SAR studies to enhance potency and improve pharmacokinetic properties. nih.gov This involved modifying various parts of the chemical scaffold. For instance, studies showed that incorporating larger or more hydrophobic alkyl groups and substituting a 3-trifluoromethyl group with a 3-trifluoromethylsulfonyl pharmacophore on a phenyl ring enhanced agonist activity. nih.gov

This optimization strategy has continued, leading to the discovery of next-generation agonists with significantly improved potency. The compound this compound, with an EC₅₀ of 12 nM, represents a substantial improvement over earlier compounds. medchemexpress.com More recent efforts have yielded molecules like AZ7976, which exhibits potent, sub-nanomolar activity, demonstrating the success of these focused optimization campaigns. nih.govacs.org

Table 4: Progression of Potency in Small Molecule RXFP1 Agonists

| Compound Name | Description | Potency (EC₅₀) | Reference |

|---|---|---|---|

| ML290 | First-in-class optimized probe compound. | ~100 nM | biorxiv.org |

| This compound | Bicyclo[3.2.0]heptane bis(amide) agonist. | 12 nM | medchemexpress.com |

| AZ7976 | Highly potent, optimized lead compound. | Sub-nanomolar | nih.govacs.org |

Strategies for Enhancing Selectivity and Potency

A primary goal in the design of novel RXFP1 agonists is to improve their potency and selectivity. This involves fine-tuning the molecule to interact more effectively and specifically with the RXFP1 receptor, thereby maximizing the desired therapeutic effects while minimizing off-target actions.

The response to RXFP1 agonists can vary significantly between different mammalian species, a critical consideration for preclinical testing and translational research. A notable example is the first-in-class small-molecule agonist, ML290.

ML290 is a potent allosteric agonist of the human RXFP1 receptor but does not activate the mouse or rat counterparts. guidetopharmacology.orgnih.govfrontiersin.orgoup.com This species-specificity was found to be due to differences in the amino acid sequence of the receptor itself. Through the use of chimeric human-mouse RXFP1 receptors and site-directed mutagenesis, researchers have pinpointed that variations in the third extracellular loop (ECL3) of the seven-transmembrane (7TM) domain are responsible for this discrepancy. nih.govresearchgate.net In contrast, peptide agonists like native relaxin generally show broader activity across species, although with varying potencies. For instance, porcine relaxin activates RXFP1 from humans, macaques, pigs, and guinea pigs. nih.gov

To overcome the limitations of species-specificity for in vivo testing of compounds like ML290, researchers have developed "humanized" mouse models where the native mouse Rxfp1 gene is replaced with the human RXFP1 gene. oup.comendocrine-abstracts.org These models allow for the preclinical evaluation of human-specific agonists. oup.comendocrine-abstracts.org

| Agonist | Human RXFP1 | Macaque RXFP1 | Pig RXFP1 | Rabbit RXFP1 | Guinea Pig RXFP1 | Mouse RXFP1 |

|---|---|---|---|---|---|---|

| Porcine Relaxin | Active | Active | Active | No Response | Active (lower response than human) | Active |

| ML290 | Active | Active | Active | Active | No Response | No Response (acts as an inverse agonist) |

Data sourced from references nih.govoup.comendocrine-abstracts.org.

The native H2 relaxin peptide can bind to and activate not only its cognate receptor, RXFP1, but also the closely related RXFP2 receptor. guidetopharmacology.orgmerckmillipore.com While this may contribute to its broad physiological effects, it can also lead to undesired off-target effects. Consequently, a key strategy in agonist design has been to engineer molecules with high selectivity for RXFP1.

Several approaches have been successful in improving selectivity:

A-chain Truncation and Mutation: Synthetic peptide analogues with a minimized A-chain, such as A(4-24)(F23A)H2, which includes an F23A mutation, have demonstrated improved selectivity for RXFP1 over RXFP2. guidetopharmacology.org

Single-Chain Design: The development of single-chain agonists, which are based on the B-chain of relaxin, has yielded functionally selective molecules. The agonist B7-33, for example, is a functionally selective agonist at RXFP1. guidetopharmacology.orgrsc.orgrsc.org

Small Molecule Agonists: Small molecule agonists, which bind to an allosteric site on the receptor rather than the primary orthosteric site used by relaxin, can be designed for high selectivity. acs.org The small molecule agonist AZ7976 was developed as a highly selective RXFP1 agonist with sub-nanomolar potency. acs.orgnih.gov

| Agonist | Structure Type | Selectivity for RXFP1 over RXFP2 | Key Design Feature |

|---|---|---|---|

| Human Relaxin-2 (H2 Relaxin) | Two-chain peptide | Low (cross-reacts with RXFP2) | Native hormone |

| A(4-24)(F23A)H2 | Two-chain peptide analogue | Improved | Minimized A-chain with F23A mutation |

| B7-33 | Single-chain peptide | Functionally selective | Based on H2 relaxin B-chain only |

| AZ7976 | Small molecule | High | Optimized from ML290 scaffold |

| R2R01 | Single-chain lipidated peptide | Selective | Fatty acid-acetylated single-chain peptide |

Data sourced from references acs.orgguidetopharmacology.orgnih.govresearchgate.netnih.gov.

Peptidomimetic and Single-Chain Agonist Development

The complex, two-chain, disulfide-rich structure of native H2 relaxin makes it difficult and costly to synthesize and contributes to a short plasma half-life, limiting its therapeutic potential for chronic conditions. acs.orgrsc.orgnih.gov To address these issues, research has focused on developing simplified peptidomimetics and single-chain agonists.

A major breakthrough was the development of single-chain agonists derived solely from the B-chain of H2 relaxin, which contains the primary receptor binding domain. nih.govfrontiersin.org The first of these was B7-33, a linear peptide that consists of residues 7-29 of the H2 relaxin B-chain with a C-terminal extension to improve solubility. mdpi.com A key finding was that B7-33 acts as a functionally selective, or "biased," agonist. rsc.orgrsc.orguq.edu.au While it is less potent than H2 relaxin at stimulating the cyclic adenosine (B11128) monophosphate (cAMP) pathway, it potently activates the extracellular-signal-regulated kinase (ERK) 1/2 pathway, which is linked to the desirable anti-fibrotic effects of relaxin. rsc.orgrsc.orgnih.gov

Further advancements have built upon the single-chain scaffold to improve pharmacokinetic properties:

Lipidation: The attachment of fatty acids to the single-chain peptide has led to the development of long-acting agonists like SA10SC-RLX and R2R01. researchgate.netnih.govnih.govnih.gov Lipidation extends the half-life of the peptide, making it suitable for less frequent administration, such as subcutaneous injection. nih.govnih.gov R2R01, an optimized fatty acid-acetylated single-chain peptide, showed comparable potency to native relaxin in vitro and an extended half-life in vivo. nih.gov

Fc Fusion: Another strategy to increase circulating half-life is to fuse the single-chain relaxin peptide to the Fc fragment of an antibody. biorxiv.orgacs.org This protein engineering approach created a potent agonist with a half-life of up to five days in mice while maintaining high agonist activity at the RXFP1 receptor. biorxiv.orgacs.org

These developments represent a significant step toward creating therapeutically viable RXFP1 agonists that retain the beneficial effects of relaxin while offering improved stability, selectivity, and ease of production. mdpi.commdpi.com

| Agonist | Description | Potency (EC50) | Key Characteristics |

|---|---|---|---|

| H2 Relaxin | Native two-chain peptide hormone | ~100 pM | Activates multiple signaling pathways (e.g., cAMP, pERK); short half-life. |

| B7-33 | Single B-chain linear peptide | Modest to poor for cAMP; potent for pERK | Functionally selective (biased) agonist; retains anti-fibrotic activity. |

| SA10SC-RLX | Single-chain lipidated peptide | Sub-nanomolar | Long-acting; suitable for subcutaneous administration. |

| R2R01 | Single-chain lipidated peptide | Comparable to H2 Relaxin | Potent, selective, extended half-life. |

| SE101-103 | N-terminal Fc fusion of single-chain relaxin | 8.3 nM | Engineered for long serum half-life (up to 5 days in mice). |

Data sourced from references rsc.orgnih.govnih.govnih.govbiorxiv.orgacs.org. EC50 values are context-dependent and can vary based on the cell line and signaling pathway measured.

Advanced Methodologies in Rxfp1 Receptor Research

Structural Biology Approaches

Deciphering the three-dimensional structure of RXFP1 is fundamental to understanding its function and for designing targeted therapeutics. researchgate.net This endeavor has relied on a combination of high-resolution imaging, computational modeling, and overcoming the inherent difficulties of working with multi-domain membrane proteins. nih.govnih.gov

Cryo-Electron Microscopy (Cryo-EM) of RXFP1-Ligand-G Protein Complexes

Cryo-electron microscopy has been a transformative tool in elucidating the active-state structure of RXFP1. Researchers have successfully determined the cryo-EM structure of the human RXFP1 bound to its endogenous agonist, relaxin-2, and the heterotrimeric Gs protein. nih.govresearchgate.netrcsb.org This breakthrough provided a near-atomic level view of the receptor in its signaling state. harvard.edu

A key challenge in these studies was the inherent flexibility of the receptor's ectodomain relative to its seven-transmembrane (7TM) domain. nih.gov To overcome this, researchers employed a "divide and conquer" strategy, using masking techniques during data processing to achieve a high-resolution map (3.2 Å) of the 7TM domain and the associated G protein. nih.govebi.ac.uk The structural data revealed an unexpected mechanism of autoinhibition, where the receptor's second extracellular loop (ECL2) occupies the orthosteric ligand-binding pocket in the active state. nih.govresearchgate.net

To stabilize the complex for imaging, several protein engineering strategies were employed. Wild-type full-length RXFP1 expresses at very low levels, so constructs were created by fusing RXFP1 to an engineered minimal Gα protein (mini-Gs). nih.gov This fusion not only improved expression and purification yields but also stabilized the receptor in an active conformation. nih.gov The final complex for structural studies included the RXFP1-mini-Gs fusion, G protein β1 and γ2 subunits, a stabilizing nanobody (Nb35), and an engineered, single-chain version of relaxin-2. nih.gov

| Component | Role in Structural Study | Reference |

|---|---|---|

| Human RXFP1 | The target receptor, engineered for stability. | nih.gov |

| Engineered Relaxin-2 (single-chain) | The agonist ligand used to induce the active state. | nih.govebi.ac.uk |

| Heterotrimeric Gs protein (with mini-Gαs) | Signaling partner, stabilized the active conformation for imaging. | nih.govresearchgate.net |

| Nanobody 35 (Nb35) | A camelid antibody fragment that further stabilizes the GPCR-G protein complex. | nih.gov |

X-ray Crystallography Challenges and Progress

While cryo-EM has been successful, determining the structure of RXFP1 via X-ray crystallography has been fraught with challenges. nih.gov Like many GPCRs, RXFP1 is difficult to express and purify in the large, homogenous quantities required for crystallization. fu-berlin.de Its multi-domain structure, including a large, glycosylated ectodomain and a flexible hinge region, contributes to conformational heterogeneity, which impedes the formation of well-ordered crystals. nih.govnih.gov

Despite these difficulties, X-ray crystallography has provided crucial structural information for components related to the RXFP1 system. For instance, the crystal structure of the human relaxin-2 hormone was solved, which later aided in docking studies with homology models of the receptor. nih.govrsc.org The challenges in crystallizing the entire receptor have spurred the development of alternative strategies, such as studying individual domains or using computational approaches to piece together the structural puzzle. nih.gov The quest for a high-resolution crystal structure remains an important goal, as it could provide complementary details to the cryo-EM models, particularly regarding the flexible ectodomain. nih.govfu-berlin.de

Homology Modeling and Computational Structure Prediction

In the absence of complete, high-resolution crystal structures, homology modeling has been an invaluable tool for generating predictive models of RXFP1. nih.govoup.com These models are typically built using the known structures of related proteins as templates. oup.comfrontiersin.org For RXFP1, templates have included other leucine-rich repeat (LRR)-containing proteins like the Nogo receptor and other class A GPCRs. nih.govoup.comfrontiersin.org

These computational models have been used to:

Visualize Putative Structures : To create a working model of the receptor's domains, including the N-terminal LDLa module, the ten leucine-rich repeats (LRRs), and the 7TM helices. nih.govfrontiersin.org

Guide Experimental Design : To rationally design receptor variants and truncation mutants for expression and functional studies. nih.gov

Predict Ligand Interactions : To model the binding of relaxin to the LRR domain and identify key residues involved in the interaction, which can then be validated by mutagenesis studies. nih.govresearchgate.net

More recently, advanced computational tools like AlphaFold have been used to predict the structure of human RXFP1. nih.gov These predictions, combined with experimental data from cross-linking mass spectrometry (CLMS), have helped to model the interaction between relaxin-2 and the receptor's LRR domain with greater accuracy. nih.govharvard.edu

Receptor Expression and Purification Techniques

The biochemical and structural characterization of RXFP1 is critically dependent on the ability to produce and purify functional receptors. This process is particularly challenging for a complex membrane protein like RXFP1. nih.govfu-berlin.de

Strategies for Large-Scale Purification for Biophysical Studies

Producing the large quantities of pure, stable, and functional RXFP1 required for biophysical techniques like cryo-EM and crystallography is a major bottleneck. nih.govfu-berlin.de Overcoming this requires a multi-pronged strategy.

Key strategies include:

Construct Engineering : As wild-type RXFP1 expresses poorly, researchers create modified versions of the receptor. nih.gov This includes systematic truncations of flexible regions, such as the C-terminus, and the creation of fusion proteins (e.g., with mini-Gs or other stabilizing partners) to enhance expression and stability. nih.govnih.gov

Affinity Tagging : To facilitate purification, epitope tags (like FLAG or His-tags) are added to the receptor constructs. nih.govsynthelis.com These tags allow for selective capture of the receptor from the cell lysate using affinity chromatography, which is the primary and most effective purification step.

Optimization of Expression : Conditions for cell culture and virus transduction (for baculovirus systems) are carefully optimized to maximize receptor yield. google.com

Analytical Scale-Up : Promising constructs are first identified through small-scale expression trials and evaluated using techniques like fluorescence-detection size-exclusion chromatography (F-SEC) before proceeding to large-scale expression in bioreactors. nih.govresearchgate.net

Detergent Solubilization : After expression, the receptor must be extracted from the cell membrane using detergents, and selecting the right detergent is crucial for maintaining the receptor's structural integrity.

These combined efforts have enabled the purification of sufficient quantities of the RXFP1-G protein complex for successful cryo-EM analysis, marking a significant achievement in the field. nih.gov

Biosensor Technologies

Biosensor technologies are pivotal in modern pharmacology for elucidating the complex mechanisms of G protein-coupled receptors (GPCRs) like RXFP1. These tools allow for the real-time, label-free, or live-cell measurement of molecular interactions, providing deep insights into ligand binding and receptor dynamics.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful biophysical technique used to measure the kinetics of molecular interactions in real-time without the need for labels. medchemexpress.com The principle involves immobilizing one molecule (e.g., the RXFP1 receptor) onto a sensor chip and flowing a solution containing its binding partner (e.g., an agonist) over the surface. medchemexpress.com The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU). medchemexpress.com

This method provides quantitative data on the association rate (k_a_), dissociation rate (k_d_), and the equilibrium dissociation constant (K_D_), which is a measure of binding affinity. For the study of GPCRs like RXFP1, which are membrane proteins, advanced immobilization strategies are required to maintain their native conformation and function. medchemexpress.com

In typical studies involving RXFP1, purified receptor constructs are captured on the sensor chip. For instance, research on the natural ligand relaxin has used SPR to demonstrate its concentration-dependent binding to RXFP1, revealing a nanomolar affinity. These experiments are crucial for confirming that engineered receptor variants retain their binding capabilities and for understanding the role of different receptor domains in ligand recognition. While specific SPR data for "RXFP1 receptor agonist-6" is not publicly available, the methodology would be the same. The analysis would yield precise affinity and kinetic parameters, which are fundamental for characterizing its pharmacological profile.

Interactive Table: Representative SPR Kinetic Data for RXFP1 Ligands

This table illustrates the type of data generated from SPR experiments for ligands binding to the RXFP1 receptor. Note: Values are representative and not specific to "this compound".

| Ligand | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d_) (s⁻¹) | Affinity (K_D_) (nM) |

| Relaxin-2 | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |

| Agonist X | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20 |

| Antagonist Y | 5.0 x 10⁴ | 1.0 x 10⁻⁴ | 2 |

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) for Protein-Protein Interactions

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are robust techniques for monitoring protein-protein interactions (PPIs) and conformational changes within living cells. Both rely on the non-radiative transfer of energy between a donor and an acceptor molecule when they are in very close proximity (typically <10 nm).

BRET uses a luciferase (donor) that generates light through a chemical reaction, which then excites a nearby fluorescent protein (acceptor). Its low background signal and lack of need for external excitation light make it highly sensitive.

FRET uses two fluorescent proteins (fluorophores), where an external light source excites the donor fluorophore, which in turn transfers energy to the acceptor.

In RXFP1 research, BRET and FRET are extensively used to study receptor dimerization and the recruitment of intracellular signaling partners like β-arrestins. For example, studies have used BRET to investigate whether RXFP1 forms homodimers and if this dimerization is affected by ligand binding. A significant challenge in these studies is the poor cell surface expression of overexpressed RXFP1, which can lead to misleading signals from receptors trapped inside the cell. Advanced techniques like NanoBRET™, which uses a brighter luciferase, and methods to specifically label cell-surface receptors have been developed to overcome these issues.

To study the effect of an agonist like "this compound," one would typically co-express RXFP1 fused to a BRET/FRET donor and an interacting protein (e.g., β-arrestin) fused to an acceptor. Upon agonist stimulation, the recruitment of β-arrestin to the receptor would bring the donor and acceptor into proximity, generating a quantifiable BRET or FRET signal. This allows for real-time measurement of the kinetics and potency of the agonist in initiating these downstream signaling events.

Interactive Table: Representative BRET Data for Agonist-Induced PPI

This table shows example data from a BRET assay measuring the interaction between RXFP1 and a signaling partner (e.g., β-arrestin) upon stimulation by an agonist. Note: Values are representative and not specific to "this compound".

| Agonist | Max BRET Ratio | EC₅₀ (nM) |

| Relaxin-2 | 0.25 | 15 |

| Agonist A | 0.22 | 50 |

| Agonist B | 0.30 | 10 |

Future Research Directions and Unanswered Questions

Elucidation of Novel Signaling Pathways and Mechanisms

While the canonical signaling pathway for RXFP1 involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP), it is evident that the receptor's signaling repertoire is far more complex. nih.govpatsnap.com RXFP1 can couple to various G proteins, including Gαs, Gαi, and Gαo, depending on the cellular context. nih.gov This differential coupling leads to the activation of a diverse array of downstream effectors beyond cAMP.

Future research must focus on comprehensively mapping these alternative signaling pathways. Key areas of investigation include:

ERK1/2 and p38 MAPK Activation: RXFP1 has been shown to activate the extracellular signal-regulated kinase (ERK)1/2 and p38 mitogen-activated protein kinase (MAPK) pathways. guidetopharmacology.orgfrontiersin.org The precise mechanisms and functional consequences of activating these pathways by different RXFP1 agonists need to be delineated.

Nitric Oxide (NO) and cGMP Signaling: The relaxin-RXFP1 axis is known to influence nitric oxide (NO) production, which in turn can lead to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels. acs.orgplos.org This pathway is crucial for the vasodilatory and anti-fibrotic effects of relaxin. plos.org Further investigation is needed to understand how different agonists modulate this pathway and its interplay with other signaling branches.

Signalosome Formation: The concept of a pre-assembled "signalosome" complex associated with RXFP1 presents a paradigm of concentration-biased agonism, where low concentrations of relaxin activate a distinct cAMP pathway. nih.gov Understanding the composition and regulation of this signalosome is critical for designing agonists that can selectively engage specific signaling outcomes.

Investigation of Receptor Dimerization and Oligomerization Effects

Like many GPCRs, RXFP1 is known to form dimers and potentially higher-order oligomers. oup.comoup.com This dimerization can occur between RXFP1 monomers (homodimerization) or with other receptors, such as the angiotensin II type 2 receptor (AT2R) or its close relative, RXFP2 (heterodimerization). nih.govnih.gov These interactions add another layer of complexity to RXFP1 signaling and function.

Key unanswered questions in this area include:

Functional Significance of Homodimerization: While it is established that RXFP1 forms homodimers during its synthesis and trafficking to the cell surface, the precise impact of this dimerization on ligand binding, signaling, and internalization is not fully understood. oup.comoup.com Studies have shown that agonist-induced internalization of RXFP1 occurs through this dimerization. oup.comnih.gov

Prevalence and Impact of Heterodimerization: The heterodimerization of RXFP1 with other receptors, such as AT2R, has been identified in vivo and can significantly alter signaling outcomes. nih.govnih.gov The extent to which RXFP1 forms heterodimers with other GPCRs in different tissues and disease states, and how these interactions influence the response to various agonists, requires further investigation. For instance, heterodimerization with the angiotensin II receptor has been implicated in transducing signaling in fibroblasts. jacc.org

Structural Basis of Dimerization: High-resolution structural information on RXFP1 dimers and oligomers is currently lacking. Elucidating the specific interfaces and conformational changes involved in these interactions is crucial for understanding their functional consequences and for the rational design of drugs that can modulate these interactions.

Role of RXFP1 Splice Variants in Health and Disease

The human RXFP1 gene undergoes extensive alternative splicing, giving rise to numerous transcript variants. genecards.org These splice variants can differ in their ectodomain and intracellular domains, leading to altered ligand binding, signaling capabilities, and cellular localization.

Future research should aim to:

Functionally Characterize Splice Variants: To date, over twenty-nine splicing variants of the RXFP1 gene have been identified. However, the functional properties of most of these variants remain unknown. Systematic studies are needed to determine the ligand binding affinities, G protein coupling preferences, and downstream signaling profiles of each major splice variant.

Investigate Tissue-Specific Expression: The expression patterns of RXFP1 splice variants are likely to be tissue-specific and may change in different physiological and pathological conditions. Understanding this differential expression is key to appreciating their roles in health and disease. For example, reduced expression of functional RXFP1 and the presence of certain splice variants have been observed in fibrotic tissues, potentially contributing to relaxin insensitivity. nih.govresearchgate.net

Correlation with Disease Pathogenesis: Aberrant expression of specific RXFP1 splice variants may contribute to the pathogenesis of various diseases, including fibrosis and cancer. nih.govnih.gov For instance, a naturally occurring splice variant of the related RXFP2 receptor, which lacks the LDLa module, was found to bind ligands but was unable to signal through cAMP. frontiersin.org Similar non-signaling or altered-signaling RXFP1 variants could act as dominant-negative regulators of relaxin signaling.

Development of Agonists with Tailored Biased Signaling Profiles

The concept of biased agonism, where a ligand preferentially activates a subset of a receptor's signaling pathways, is particularly relevant for RXFP1 due to its pleiotropic signaling capabilities. nih.govdiscoveryontarget.com The development of biased agonists offers the potential to create drugs with improved efficacy and reduced side effects by selectively targeting therapeutically relevant pathways.

Key goals in this area include:

Identifying Pathway-Selective Agonists: High-throughput screening campaigns and rational drug design efforts should be directed towards identifying and optimizing small molecules and peptide mimetics that exhibit biased signaling at RXFP1. guidetopharmacology.orgdiscoveryontarget.com For example, the small-molecule agonist ML290 has been shown to be a biased agonist, stimulating some pathways (e.g., cAMP accumulation and p38MAPK phosphorylation) but not others (e.g., cGMP accumulation or ERK1/2 phosphorylation) in certain cell types. researchgate.netnih.gov